molecular formula C12H11ClN2O B13846482 1-(2-(3-Chlorophenyl)pyrimidin-5-yl)ethanol

1-(2-(3-Chlorophenyl)pyrimidin-5-yl)ethanol

Cat. No.: B13846482
M. Wt: 234.68 g/mol
InChI Key: AFVUPBGTOMJAFQ-UHFFFAOYSA-N
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Description

1-(2-(3-Chlorophenyl)pyrimidin-5-yl)ethanol is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chlorophenyl group attached to a pyrimidine ring, with an ethanol moiety at the 5-position of the pyrimidine ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(2-(3-Chlorophenyl)pyrimidin-5-yl)ethanol can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form 3-chlorophenylpyrimidine. This intermediate is then subjected to reduction using sodium borohydride to yield this compound .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(2-(3-Chlorophenyl)pyrimidin-5-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyrimidine derivatives with potential biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-(3-Chlorophenyl)pyrimidin-5-yl)ethanol involves its interaction with specific molecular targets and pathways. In biological systems, the compound is believed to exert its effects by binding to enzymes or receptors involved in critical cellular processes. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival, leading to apoptosis of cancer cells .

Comparison with Similar Compounds

1-(2-(3-Chlorophenyl)pyrimidin-5-yl)ethanol can be compared with other similar compounds, such as:

    2-(3-Chlorophenyl)pyrimidine: Lacks the ethanol moiety, which may result in different biological activities and chemical reactivity.

    1-(2-(4-Chlorophenyl)pyrimidin-5-yl)ethanol: Similar structure but with a different position of the chlorine atom, which can influence its interaction with molecular targets.

    1-(2-(3-Fluorophenyl)pyrimidin-5-yl)ethanol: Substitution of chlorine with fluorine can lead to changes in the compound’s physicochemical properties and biological activities.

Properties

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

1-[2-(3-chlorophenyl)pyrimidin-5-yl]ethanol

InChI

InChI=1S/C12H11ClN2O/c1-8(16)10-6-14-12(15-7-10)9-3-2-4-11(13)5-9/h2-8,16H,1H3

InChI Key

AFVUPBGTOMJAFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(N=C1)C2=CC(=CC=C2)Cl)O

Origin of Product

United States

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